1,1,2-Pentanetricarboxylic acid, 4-methyl-, 1,1-bis(phenylmethyl) ester, (R)-

Description

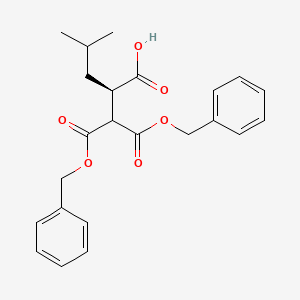

Chemical Identity and Properties The compound "1,1,2-Pentanetricarboxylic acid, 4-methyl-, 1,1-bis(phenylmethyl) ester, (R)-" (CAS No. 165172-57-6) is a chiral tricarboxylic acid ester with a branched pentane backbone. Its molecular formula is C₂₃H₂₆O₆, and it has a molecular weight of 398.45 g/mol . Key physical properties include a predicted boiling point of 545.5±50.0°C, density of 1.192±0.06 g/cm³, and a pKa of 3.94±0.43, indicating moderate acidity for ester hydrolysis . The compound is supplied by vendors such as Angene Chemical in purities ≥97% and is available in 100 mg, 250 mg, and 1 g quantities .

Structurally, the molecule features three ester groups, with two benzyl (phenylmethyl) groups at the 1,1-positions and a methyl substituent at the 4-position of the pentane chain. The (R)-configuration introduces stereoselectivity, which may influence its reactivity and applications in asymmetric synthesis or chiral materials .

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[1,3-dioxo-1,3-bis(phenylmethoxy)propan-2-yl]-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O6/c1-16(2)13-19(21(24)25)20(22(26)28-14-17-9-5-3-6-10-17)23(27)29-15-18-11-7-4-8-12-18/h3-12,16,19-20H,13-15H2,1-2H3,(H,24,25)/t19-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXIKOYYFZGXXFC-LJQANCHMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(C(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(C(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the appropriate pentanetricarboxylic acid precursor. The reaction conditions may include the use of strong bases or acids, high temperatures, and specific catalysts to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like halides or alkylating agents.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its therapeutic properties and potential use in drug development.

Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may depend on the context in which the compound is used, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a broader class of polycarboxylic acid esters, which are used in polymer synthesis, chiral dopants, and pharmaceutical intermediates. Below is a comparative analysis with structurally or functionally related esters:

Key Differences and Trends

Ester Group Count: The target compound has three ester groups, distinguishing it from diesters like dibenzyl azodicarboxylate or 1,2-benzenedicarboxylic acid derivatives.

Chirality : Both the target compound and the liquid crystal dopant (CAS 136517-23-2) exhibit stereoselectivity, but the latter’s application relies on rigid cyclohexyl-phenyl interactions for liquid crystal alignment .

Substituent Effects : The benzyl groups in the target compound enhance steric bulk and aromatic π-π interactions, whereas aliphatic chains in siRNA lipid esters improve membrane permeability .

Biological Activity

1,1,2-Pentanetricarboxylic acid, 4-methyl-, 1,1-bis(phenylmethyl) ester, (R)- is a complex organic compound with notable biological activity. This article delves into its structural characteristics, biological properties, and potential applications based on recent research findings.

Molecular Characteristics

- Molecular Formula : C23H27O6

- Molar Mass : 399.45688 g/mol

- CAS Number : 155947-71-0

- Density : 1.192 g/cm³ (predicted)

- Boiling Point : Approximately 545.5 °C (predicted)

- Solubility : Soluble in organic solvents; storage recommended at -20 °C to maintain stability.

Structural Representation

The compound features a tricarboxylic acid backbone with multiple functional groups that contribute to its reactivity and biological interactions.

Research indicates that 1,1,2-Pentanetricarboxylic acid derivatives exhibit various biological activities, including:

- Antioxidant Properties : The compound's structure allows it to scavenge free radicals, which can mitigate oxidative stress in biological systems.

- Anti-inflammatory Effects : Some studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation.

- Antitumor Activity : Preliminary investigations have shown potential in inhibiting cancer cell proliferation through apoptosis induction.

Case Studies and Research Findings

- Antioxidant Study : A study explored the antioxidant capacity of related compounds, demonstrating that modifications in the carboxylic acid groups significantly enhance radical scavenging activity. The structure-activity relationship (SAR) highlighted the importance of substituents on the phenyl rings for optimal activity .

- Anti-inflammatory Research : In vitro assays indicated that derivatives of this compound can downregulate the expression of inflammatory markers in macrophages. This suggests a mechanism where the compound modulates immune responses .

- Antitumor Activity : A recent study evaluated the effects of similar esters on various cancer cell lines. Results showed significant cytotoxicity against breast and colon cancer cells, attributed to the induction of apoptosis and cell cycle arrest .

Comparison of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Anti-inflammatory | Cytokine inhibition | |

| Antitumor | Induction of apoptosis |

| Property | Value |

|---|---|

| Molecular Weight | 399.45688 g/mol |

| Density | 1.192 g/cm³ |

| Boiling Point | ~545.5 °C (predicted) |

| pKa | ~3.94 (predicted) |

Q & A

Basic: How can researchers optimize GC-MS parameters for accurate detection and quantification of 1,1,2-Pentanetricarboxylic acid esters?

Methodological Answer:

To optimize GC-MS analysis for such esters, employ a polar capillary column (e.g., DB-5MS) with a temperature gradient starting at 50°C (hold 2 min), ramping to 300°C at 10°C/min. Use splitless injection mode and helium as the carrier gas (1 mL/min). Derivatization (e.g., silylation) may enhance volatility. Include internal standards like deuterated phthalates for quantification. Calibration curves should span expected concentrations, and collision-induced dissociation (CID) parameters must be tuned to avoid fragmentation overlap with co-eluting compounds .

Basic: What are the best practices for handling and storing labile esters like 1,1-bis(phenylmethyl) esters?

Methodological Answer:

Store the compound under inert atmosphere (argon or nitrogen) at –20°C in amber glass vials to prevent hydrolysis and photodegradation. Use desiccants (e.g., molecular sieves) in storage containers. For handling, pre-cool solvents and equipment to minimize thermal degradation. Confirm purity via NMR or HPLC before use, and monitor stability over time using accelerated aging studies under controlled humidity/temperature conditions .

Advanced: How can researchers resolve contradictions in enantiomeric excess (ee) measurements after asymmetric synthesis?

Methodological Answer:

Discrepancies in ee measurements often arise from method sensitivity or matrix effects. Cross-validate results using complementary techniques:

- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (95:5) and UV detection.

- Circular Dichroism (CD) : Compare optical activity to a pure (R)-enantiomer standard.

- NMR Chiral Shift Reagents : Employ Eu(hfc)₃ to split enantiomeric signals in ¹H NMR.

If contradictions persist, re-examine synthetic conditions (e.g., solvent purity, catalyst loading) and ensure kinetic resolution steps are optimized, as seen in stereoselective reductions using NaBH₄ in alcohol/halogenated solvent mixtures .

Advanced: What computational methods predict the environmental persistence and toxicity of polycarboxylic acid esters?

Methodological Answer:

Apply Quantitative Structure-Activity Relationship (QSAR) models (e.g., EPI Suite) to estimate biodegradation half-lives and bioaccumulation factors. For toxicity, use molecular docking to assess binding affinity with receptors like estrogen-related receptors (ERRγ). Validate predictions with in vitro assays (e.g., Daphnia magna acute toxicity tests). Regulatory frameworks from the EPA, such as prioritization criteria for phthalate analogs, provide guidance on ecological risk assessment .

Basic: What spectroscopic techniques are most effective for confirming the stereochemistry of (R)-configured esters?

Methodological Answer:

- NMR Spectroscopy : Analyze coupling constants (e.g., ) in NOESY/ROESY experiments to confirm spatial proximity of substituents.

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (Mo-Kα radiation).

- Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra for chiral centers.

For esters with bulky groups (e.g., bis(phenylmethyl)), X-ray crystallography is preferred due to reduced molecular flexibility .

Advanced: How can researchers design experiments to assess ecological risks of carboxylic acid esters using in silico and in vitro models?

Methodological Answer:

- In Silico : Use read-across approaches with structurally similar phthalates (e.g., dibutyl phthalate) to infer persistence and toxicity. Apply molecular dynamics simulations to study hydrolysis rates in aquatic environments.

- In Vitro : Conduct microtox assays (Vibrio fischeri) for acute toxicity and Ames tests for mutagenicity.

- Tiered Testing : Follow EPA guidelines by first screening with computational tools, then validating with high-throughput in vitro systems before animal testing .

Basic: What synthetic routes are recommended for achieving high chiral purity in (R)-configured esters?

Methodological Answer:

Asymmetric catalysis using chiral ligands (e.g., BINOL-derived phosphines) in esterification reactions can enhance enantioselectivity. For example, a modified Corey-Bakshi-Shibata reduction with stoichiometric NaBH₄ in a –15°C to 0°C solvent system (e.g., ethanol/dichloromethane) has been shown to achieve >99% chiral purity in related nitroalcohol esters .

Advanced: How should researchers address discrepancies in reaction yields when scaling up synthesis?

Methodological Answer:

Scale-up issues often stem from heat/mass transfer limitations. Use Design of Experiments (DoE) to optimize parameters:

- Flow Chemistry : Improves mixing and temperature control.

- In-line Analytics : Monitor reaction progress via FTIR or Raman spectroscopy.

- Kinetic Modeling : Predict activation energies to adjust heating/cooling rates.

Compare results with micro-scale batches and conduct sensitivity analysis on critical variables (e.g., catalyst concentration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.